molecular formula C9H14N4O B13059307 3-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one

3-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one

Cat. No.: B13059307
M. Wt: 194.23 g/mol
InChI Key: QIPHAOINAKXABN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one is a heterocyclic compound that features a pyrazole ring and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring, followed by further functionalization to introduce the pyrrolidinone moiety .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

3-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and pyrrolidinone-containing molecules. Examples include:

Uniqueness

What sets 3-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one apart is its unique combination of the pyrazole and pyrrolidinone moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

3-[2-(4-aminopyrazol-1-yl)ethyl]pyrrolidin-2-one

InChI

InChI=1S/C9H14N4O/c10-8-5-12-13(6-8)4-2-7-1-3-11-9(7)14/h5-7H,1-4,10H2,(H,11,14)

InChI Key

QIPHAOINAKXABN-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C1CCN2C=C(C=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.